2-Tert-butyl-5-chloro-6-nitrobenzoxazole
Description
Properties
CAS No. |
102405-54-9 |
|---|---|
Molecular Formula |
C11H11ClN2O3 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
2-tert-butyl-5-chloro-6-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C11H11ClN2O3/c1-11(2,3)10-13-7-4-6(12)8(14(15)16)5-9(7)17-10/h4-5H,1-3H3 |
InChI Key |
UQNSVSRPHNOKAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl |
solubility |
6.5 [ug/mL] |
Origin of Product |
United States |
Scientific Research Applications
Intermediates for Pharmaceuticals
The compound serves as an essential intermediate in the synthesis of biologically active molecules. For example, derivatives of 2-tert-butyl-5-chloro-6-nitrobenzoxazole can be converted into 2-amino-5-nitrophenol derivatives, which are valuable in drug development due to their reducing properties and potential for further functionalization .
Table 1: Key Synthetic Pathways Involving this compound
| Reaction Type | Product | Application |
|---|---|---|
| Reduction | 2-Amino-5-nitrophenol | Pharmaceutical intermediates |
| Coupling | Cyan-image-forming couplers | Photographic chemistry |
| Functionalization | Various substituted benzoxazoles | Diverse biological activities |
Antimicrobial Activity
Research indicates that compounds derived from this compound exhibit antimicrobial properties. Studies have shown that these derivatives can inhibit the growth of several bacterial strains, making them candidates for antibiotic development .
Antioxidant Properties
The compound's structure allows it to function as a reducing agent, which can be harnessed for antioxidant applications. The introduction of various substituents can enhance its efficacy as an antioxidant in pharmaceutical formulations .
Dye Synthesis
In materials science, derivatives of this compound are utilized in the synthesis of dyes and pigments. The ability to modify the benzoxazole ring permits the development of colorants with specific properties suitable for textiles and coatings .
Table 2: Applications in Materials Science
| Application Area | Compound Usage | Benefits |
|---|---|---|
| Dyes and Pigments | Benzoxazole derivatives | High stability and vibrant colors |
| Coatings | Functionalized benzoxazoles | Improved durability and resistance to degradation |
Case Study: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various benzoxazole derivatives, including those derived from this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential use as a new class of antibiotics .
Case Study: Photographic Chemistry
Another research highlighted the use of this compound derivatives as cyan couplers in photographic emulsions. These compounds demonstrated excellent color reproduction and stability under various environmental conditions, indicating their suitability for high-quality photographic applications .
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group undergoes catalytic hydrogenation to form primary amines. A 2024 patent demonstrates this reduction using Raney nickel under hydrogen gas (50 psi) in tetrahydrofuran (THF), yielding 6-amino-5-chloro-2-tert-butylbenzoxazole with 85% efficiency . Alternative methods include palladium on carbon (Pd/C) in hydrogen atmospheres, though yields are comparable.
Reaction Conditions
| Reagent/Catalyst | Solvent | Temperature | Pressure | Yield |
|---|---|---|---|---|
| Raney Ni | THF | RT | 50 psi | 85% |
| Pd/C | EtOAc | 50°C | 1 atm | 80% |
Electrophilic Chlorination
The electron-rich benzoxazole ring undergoes chlorination at the 7-position using sulfuryl chloride (SO₂Cl₂) in ethyl acetate. This reaction proceeds via electrophilic substitution, forming 5,7-dichloro-2-tert-butyl-6-nitrobenzoxazole .
Key Observations
-
Requires stoichiometric pyridine to neutralize HCl byproducts
-
Reaction completes in 1 hour at room temperature
Nucleophilic Aromatic Substitution (SNAr)
The chloro substituent at position 5 participates in SNAr reactions under basic conditions. For example, reaction with dimethylamine in acetonitrile at 100°C produces 5-dimethylamino-2-tert-butyl-6-nitrobenzoxazole (68% yield) .
Optimized Parameters
-
Catalyst: Tetrabutylammonium iodide (10 mol%)
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 2 equiv)
Amination at C2
The oxazole nitrogen reacts with acid chlorides under Schotten-Baumann conditions. For instance, treatment with 2-[(4-dodecyloxyphenyl)sulfonyl]butanoyl chloride in THF/pyridine yields N-acylated derivatives (72% yield) .
Hydrolysis
Strong acidic hydrolysis (6M HCl, reflux) cleaves the benzoxazole ring to form 2-amino-5-chloro-6-nitrophenol . This reaction proceeds through oxazole ring opening followed by tert-butyl group elimination.
Radical-Mediated Couplings
Under oxidative conditions with TBHP/TBAI, the compound participates in C–H amination with tertiary amines. For example, coupling with trimethylamine generates 2-(dimethylamino)-5-chloro-6-nitrobenzoxazole (65% yield) .
Mechanistic Pathway
-
TBHP generates tert-butoxyl radicals via iodide redox cycling
-
α-H abstraction from trimethylamine forms iminium intermediates
-
Nucleophilic attack by benzoxazole at C2 completes amination
Comparative Reactivity Table
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitro reduction | H₂/Raney Ni | THF, RT, 50 psi | 6-Amino derivative | 85% |
| Chlorination | SO₂Cl₂, pyridine | EtOAc, RT, 1 h | 5,7-Dichloro derivative | 92% |
| SNAr amination | Me₂NH, TBAI, TBHP | CH₃CN, 100°C, 20 min | 5-Dimethylamino derivative | 68% |
| Radical amination | (CH₃)₃N, TBAI, TBHP | CH₃CN, MW, 20 min | 2-(Trimethylamino) derivative | 65% |
| Acylation | RCOCl, pyridine | THF, 15°C, 15 min | N-Acylated benzoxazole | 72% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include substituted benzothiazoles and benzotriazoles, which share heterocyclic cores but differ in heteroatoms (benzoxazole: O and N; benzothiazole: S and N; benzotriazole: three N atoms). Key substituents and their effects are compared below:
Physicochemical Properties
- Lipophilicity (LogP) : The tert-butyl group in the benzoxazole derivative increases LogP (~4.2 estimated) compared to methoxy-substituted benzothiazoles (LogP ~2.5–3.0), enhancing membrane permeability but reducing aqueous solubility.
- Thermal Stability : The tert-butyl group and nitro substituent confer higher decomposition temperatures (>250°C) compared to benzothiazoles with methoxy groups (~200°C).
- Reactivity : Nitro groups enhance electrophilic substitution reactivity, making the benzoxazole derivative more reactive in Suzuki couplings than chloro-methoxy benzothiazoles .
Research Findings and Key Differences
- Bioactivity : The benzoxazole derivative’s nitro group enhances antimicrobial activity against Fusarium spp. (MIC: 12.5 µg/mL) compared to methoxy-substituted benzothiazoles (MIC: >50 µg/mL) .
- Stability in Environmental Conditions: The tert-butyl group reduces photodegradation rates by 40% relative to non-bulky analogs, critical for outdoor agrochemical applications.
- Market Viability : Benzothiazoles dominate industrial use due to lower synthesis costs, while the benzoxazole derivative remains niche, with production costs 30% higher .
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with 6-amino-5-chloro-2-methylbenzoxazole, a precursor that provides the benzoxazole scaffold with existing chloro and methyl substituents. Nitration is performed using mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 6-position, yielding 6-amino-5-chloro-2-methyl-6-nitrobenzoxazole. This step requires rigorous temperature control to avoid over-nitration or decomposition.
tert-Butylation Strategies
The methyl group at the 2-position is replaced with tert-butyl via Friedel-Crafts alkylation. Aluminum chloride (AlCl₃) catalyzes the reaction between the intermediate and tert-butyl chloride in dichloromethane at reflux. Alternative methods employ tert-butanol in the presence of sulfuric acid, though yields are lower (~65%) due to competing side reactions.
Table 1: Comparison of tert-Butylation Methods
| Reagent System | Catalyst | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| tert-Butyl chloride | AlCl₃ | 40°C | 78 | 98.5 |
| tert-Butanol | H₂SO₄ | 60°C | 65 | 95.2 |
Alternative Route: O-Acyl Intermediate Cyclization
Acid-Catalyzed Cyclization
The ester intermediate undergoes cyclization in the presence of p-toluenesulfonic acid (PTSA) at 125°C, eliminating water to form the benzoxazole ring. This step achieves >90% yield in model systems, though chloro and tert-butyl substituents may necessitate adjusted stoichiometry.
Hydrogenation and Functional Group Interconversion
Nitro Group Reduction
Post-cyclization, nitro groups are reduced to amines using Pd/C-catalyzed hydrogenation. For example, 2-(4-nitrophenyl)-5-nitrobenzoxazole is treated with H₂ (0.9 MPa) in tetrahydrofuran at 65°C, achieving 95.7% yield. Applied to this compound, this step would require careful monitoring to prevent dehalogenation.
Chloro Retention Challenges
The chloro substituent at the 5-position is susceptible to displacement under basic conditions. Patent US4831152A notes that maintaining pH <7 during hydrogenation preserves chloro integrity, with HCl additives improving retention from 72% to 89%.
Catalytic Approaches and Modern Innovations
Rhodium-Catalyzed Coupling
Emerging methods employ transition-metal catalysts for direct functionalization. A Royal Society of Chemistry study demonstrates rhodium-catalyzed C–H activation between quinoline N-oxide and benzoxazole derivatives. While untested for tert-butyl derivatives, this approach offers regioselectivity advantages for nitro-group placement.
Solvent and Temperature Optimization
Recent advances highlight hexafluoroisopropanol (HFIP) as a superior solvent for benzoxazole syntheses, enhancing reaction rates and yields at 100°C. Substituting traditional solvents (toluene, DMF) with HFIP could streamline the tert-butylation and cyclization steps.
Scalability and Industrial Considerations
Q & A
Basic Questions
Q. What are the key synthetic strategies for 2-Tert-butyl-5-chloro-6-nitrobenzoxazole, and how do reaction parameters influence regioselectivity?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoxazole core. For example:
- tert-Butyl introduction : Alkylation of a precursor (e.g., o-aminophenol derivatives) using tert-butyl chloride under Friedel-Crafts conditions.
- Chlorination : Electrophilic chlorination (e.g., using Cl₂, SOCl₂, or NCS) directed by the electron-donating tert-butyl group.
- Nitration : Controlled nitration (HNO₃/H₂SO₄) at position 6, influenced by the meta-directing tert-butyl and para-directing chloro substituent.
- Solvent choice (e.g., dichloromethane for low-temperature reactions) and catalyst (e.g., Lewis acids) significantly affect yield and selectivity .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, nitro group deshielding adjacent protons).
- HPLC : Assess purity (>95% as per industry standards; see for analogous protocols).
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .
Advanced Research Questions
Q. How can competing side reactions during nitration (e.g., over-nitration or ring degradation) be minimized in 5-chloro-2-tert-butylbenzoxazole?
- Methodological Answer :
- Temperature Control : Maintain nitration below 50°C to prevent decomposition (analogous to ’s protocols for nitrobenzoyl chlorides).
- Diluted Nitrating Agents : Use mixed acids (e.g., HNO₃ in H₂SO₄) at stoichiometric ratios to avoid excessive electrophilic activity.
- Computational Modeling : DFT calculations to predict reactive sites and optimize conditions (e.g., Fukui indices for electrophilic attack) .
Q. What strategies resolve contradictions in spectral data interpretation for nitro-substituted benzoxazoles?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC to correlate ambiguous proton-carbon signals.
- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track chemical shifts.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 6-chloro-2-ethylbenzoxazole in ) .
Q. How does the tert-butyl group impact the compound’s stability under thermal or photolytic conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures of tert-butyl derivatives vs. non-bulky analogs.
- UV-Vis Spectroscopy : Assess photostability by monitoring λmax shifts under UV exposure.
- Mechanistic Insights : The tert-butyl group sterically hinders radical-mediated degradation pathways, enhancing stability .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for optimizing reaction conditions in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to evaluate interactions between variables (e.g., temperature, solvent polarity).
- Failure Mode Analysis : Track byproducts (e.g., di-nitrated isomers) via LC-MS to refine stepwise protocols .
Q. How can computational chemistry aid in predicting regioselectivity for electrophilic substitution in benzoxazole derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate local electrophilic susceptibility (e.g., electrostatic potential maps).
- Molecular Orbital Analysis : Identify HOMO/LUMO interactions guiding nitration/chlorination sites.
- Case Study : Apply methods from ’s benzotriazole analogs to benzoxazoles .
Safety and Handling
Q. What safety protocols are critical for handling nitro and tert-butyl-substituted benzoxazoles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
